An In-depth Technical Guide to the Amidine Steroid RU5135
An In-depth Technical Guide to the Amidine Steroid RU5135
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and pharmacological actions of RU5135, a potent convulsant steroid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This document details the compound's mechanism of action as a dual antagonist of GABAa and glycine receptors, presents its known chemical and physical properties in a structured format, and outlines key experimental methodologies for its study.
Chemical and Physical Properties
RU5135 is a synthetic organic compound classified as an amidine steroid. Its core structure is an androstane skeleton, which is characteristic of steroid hormones. The following tables summarize the known identifiers and physicochemical properties of RU5135.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (3α,5β)-3-Hydroxy-16-imino-17-aza-androstan-11-one |
| CAS Number | 78774-26-2 |
| Chemical Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.43 g/mol |
| SMILES | C[C@]12CC--INVALID-LINK--CC[C@H]3O">C@HC4=CC(=O)C[C@H]4C |
| InChI | InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11+,12+,13+,16-,17+,18+/m1/s1 |
| Synonyms | RU-5135, R-5135 |
Table 2: Physicochemical Properties
| Property | Value |
| XLogP3 | 2.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 63.8 Ų |
| Heavy Atom Count | 22 |
| Complexity | 468 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
Mechanism of Action and Signaling Pathways
RU5135 exerts its potent effects on the central nervous system primarily through the antagonism of two major inhibitory neurotransmitter receptors: the γ-aminobutyric acid type A (GABAa) receptor and the glycine receptor (GlyR). This dual antagonism disrupts normal inhibitory neurotransmission, leading to hyperexcitability and convulsant activity.
Antagonism of the GABAa Receptor
RU5135 acts as a competitive antagonist at the GABAa receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[1] It binds to the receptor at a site that overlaps with the binding site for the endogenous agonist GABA. By competitively inhibiting GABA binding, RU5135 prevents the opening of the receptor's associated chloride ion channel. This blockade of chloride influx prevents the hyperpolarization of the postsynaptic neuron, thereby reducing the inhibitory postsynaptic potential (IPSP) and increasing neuronal excitability.
Antagonism of the Glycine Receptor
In the spinal cord and brainstem, RU5135 is a potent antagonist of the glycine receptor, another important ligand-gated chloride channel responsible for inhibitory neurotransmission.[2] Its action at the glycine receptor is similar to that of the classic glycine antagonist, strychnine. RU5135 binds to the glycine receptor and prevents the binding of glycine, thereby inhibiting the influx of chloride ions and reducing inhibitory signaling. This effect contributes significantly to its convulsant properties.
Experimental Protocols
The following sections provide overviews of key experimental methodologies used to characterize the pharmacological profile of RU5135.
Radioligand Binding Assay: [³⁵S]TBPS Displacement
This assay is used to determine the affinity of RU5135 for the GABAa receptor ionophore binding site, which is labeled by the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).
Objective: To quantify the binding affinity of RU5135 to the GABAa receptor complex.
Materials:
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Synaptic membrane preparation from rodent cerebral cortex.
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[³⁵S]TBPS (specific activity ~80-120 Ci/mmol).
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RU5135 stock solution.
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Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl).
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Non-specific binding control (e.g., 10 µM picrotoxin).
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Glass fiber filters.
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Scintillation cocktail and counter.
Procedure:
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Membrane Preparation: Homogenize rodent cerebral cortex in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the incubation buffer.
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Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³⁵S]TBPS (typically 1-2 nM), and varying concentrations of RU5135.
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Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
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Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
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Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific [³⁵S]TBPS binding against the logarithm of the RU5135 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).
Electrophysiology: Patch-Clamp Recording
Patch-clamp electrophysiology is employed to directly measure the effects of RU5135 on the function of GABAa and glycine receptors in individual neurons.
Objective: To characterize the antagonistic effects of RU5135 on GABA- and glycine-evoked currents.
Materials:
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Cultured neurons or acute brain slices.
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Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
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Borosilicate glass capillaries for pulling micropipettes.
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Intracellular solution (e.g., containing KCl or CsCl).
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Extracellular solution (artificial cerebrospinal fluid, aCSF).
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GABA and glycine stock solutions.
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RU5135 stock solution.
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Drug application system (e.g., perfusion or puffer).
Procedure:
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Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
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Pipette Preparation: Pull glass micropipettes and fill with intracellular solution.
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Seal Formation: Approach a neuron with the micropipette and form a high-resistance (GΩ) seal.
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Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.
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Current Recording: Clamp the neuron at a specific holding potential (e.g., -60 mV) and record baseline membrane current.
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Agonist Application: Apply a known concentration of GABA or glycine to evoke an inward chloride current.
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Antagonist Application: Co-apply RU5135 with the agonist or pre-apply RU5135 before agonist application.
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Data Acquisition and Analysis: Record the changes in the agonist-evoked current in the presence of RU5135. Analyze the reduction in current amplitude to determine the potency and mechanism of antagonism (e.g., competitive vs. non-competitive).
Conclusion
RU5135 is a valuable pharmacological tool for studying the roles of GABAergic and glycinergic inhibition in the central nervous system. Its potent and dual antagonistic action at GABAa and glycine receptors makes it a powerful convulsant agent for in vitro and in vivo models of epilepsy and neuronal hyperexcitability. The experimental protocols outlined in this guide provide a foundation for the further investigation of this and similar compounds. Further research is warranted to fully elucidate its binding site and to explore the potential for developing more selective antagonists based on its unique steroid structure.
